4-Iodo-3-(trifluoromethyl)phenylacetonitrile
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Overview
Description
4-Iodo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto the phenylacetonitrile core. One common method is the halogenation of 3-(trifluoromethyl)phenylacetonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the iodine atom can be replaced by a boronic acid derivative, resulting in the formation of a new carbon-carbon bond .
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the iodine substituent.
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the iodine substituent at the 4-position.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains both iodine and trifluoromethyl groups but has a different core structure.
Uniqueness
4-Iodo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both iodine and trifluoromethyl groups on the phenylacetonitrile core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H5F3IN |
---|---|
Molecular Weight |
311.04 g/mol |
IUPAC Name |
2-[4-iodo-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)7-5-6(3-4-14)1-2-8(7)13/h1-2,5H,3H2 |
InChI Key |
VWBPRYBXMCLJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)I |
Origin of Product |
United States |
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